molecular formula C12H17NO4 B13346045 Ammonium 2-(butoxycarbonyl)benzoate CAS No. 75239-51-9

Ammonium 2-(butoxycarbonyl)benzoate

Cat. No.: B13346045
CAS No.: 75239-51-9
M. Wt: 239.27 g/mol
InChI Key: CTZJMAUBTHDVBI-UHFFFAOYSA-N
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Description

Ammonium 2-(butoxycarbonyl)benzoate is a chemical compound with the molecular formula C12H17NO4 It is an ammonium salt derived from 2-(butoxycarbonyl)benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium 2-(butoxycarbonyl)benzoate can be synthesized through the reaction of 2-(butoxycarbonyl)benzoic acid with ammonium hydroxide. The reaction typically occurs under mild conditions, with the acid and ammonium hydroxide being mixed in a suitable solvent such as water or methanol. The reaction mixture is then stirred at room temperature until the formation of the ammonium salt is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ammonium 2-(butoxycarbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ammonium 2-(butoxycarbonyl)benzoate has several applications in scientific research:

    Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of esters and amides.

    Biology: The compound may be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals or as an additive in various industrial processes.

Mechanism of Action

The mechanism by which ammonium 2-(butoxycarbonyl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

    Ammonium benzoate: Similar in structure but lacks the butoxycarbonyl group.

    Benzocaine: An ester of para-aminobenzoic acid, used as a local anesthetic.

    Procaine: Another ester of para-aminobenzoic acid, used as a local anesthetic.

Uniqueness

Ammonium 2-(butoxycarbonyl)benzoate is unique due to the presence of the butoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

75239-51-9

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

azanium;2-butoxycarbonylbenzoate

InChI

InChI=1S/C12H14O4.H3N/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h4-7H,2-3,8H2,1H3,(H,13,14);1H3

InChI Key

CTZJMAUBTHDVBI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[NH4+]

Origin of Product

United States

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